3-Methyl-1H-1,2,4-triazole-5-sulfonamide
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Overview
Description
3-Methyl-1H-1,2,4-triazole-5-sulfonamide is a nitrogen-containing heterocyclic compound. It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the sulfonamide group enhances its potential for biological interactions, making it a compound of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-1,2,4-triazole-5-sulfonamide typically involves the reaction of 3-Methyl-1H-1,2,4-triazole with sulfonyl chloride derivatives. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction can be performed in solvents like acetonitrile or dimethylformamide (DMF) at room temperature or slightly elevated temperatures to achieve moderate to high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-1,2,4-triazole-5-sulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Substitution reactions: The methyl group on the triazole ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include sulfonyl chlorides, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like acetonitrile, DMF, or ethanol, under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the triazole ring .
Scientific Research Applications
3-Methyl-1H-1,2,4-triazole-5-sulfonamide has a wide range of scientific research applications:
Pharmaceuticals: It is used in the development of antimicrobial, antifungal, and anticancer agents due to its ability to interact with biological targets.
Agriculture: The compound is explored for its potential as a pesticide or herbicide, leveraging its biological activity to protect crops.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as conductivity or catalytic activity
Mechanism of Action
The mechanism of action of 3-Methyl-1H-1,2,4-triazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The triazole ring can also interact with nucleophilic sites in biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in the position of nitrogen atoms and substituents.
Sulfonamide derivatives: Compounds with the sulfonamide group but different core structures, such as sulfonylureas or sulfonylhydrazides
Uniqueness
3-Methyl-1H-1,2,4-triazole-5-sulfonamide is unique due to the combination of the triazole ring and the sulfonamide group, which provides a distinct set of chemical and biological properties. This combination enhances its potential for diverse applications in pharmaceuticals, agriculture, and materials science .
Properties
IUPAC Name |
5-methyl-1H-1,2,4-triazole-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c1-2-5-3(7-6-2)10(4,8)9/h1H3,(H2,4,8,9)(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPHTCYAPDVEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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